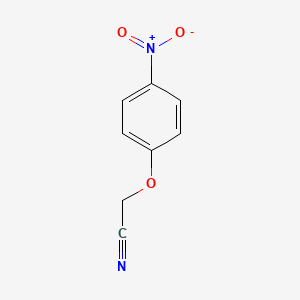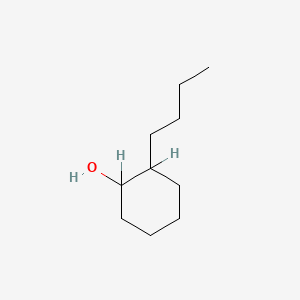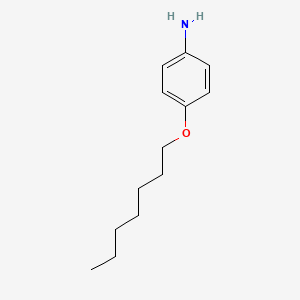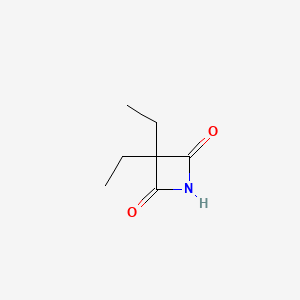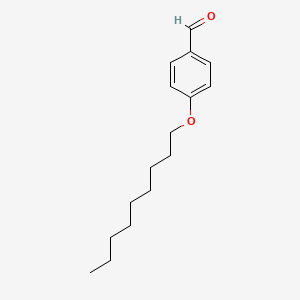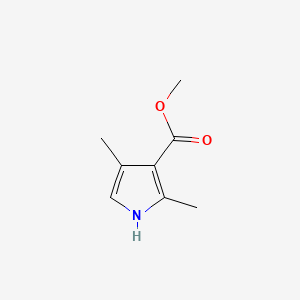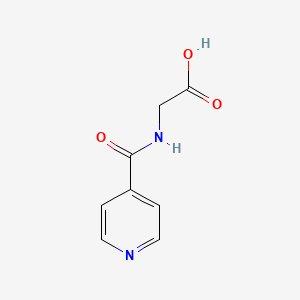
Isonicotinylglycine
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Isonicotinylglycine can be synthesized through the reaction of isoniazid with glycine. The reaction typically involves the use of a suitable solvent and may require heating to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of this compound.
Industrial Production Methods: High-performance liquid chromatography can be employed to purify the compound from reaction mixtures .
化学反応の分析
Types of Reactions: Isonicotinylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule, such as the carboxyl and amide groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can reduce the compound under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isonicotinic acid derivatives, while reduction can produce reduced forms of this compound .
科学的研究の応用
Isonicotinylglycine has several scientific research applications:
作用機序
The mechanism of action of isonicotinylglycine involves its role as a metabolite of isoniazid. Isoniazid is converted to this compound in the body through enzymatic reactions. This conversion involves the acetylation of isoniazid to form acetylisoniazid, which is then hydrolyzed to produce this compound . The compound interacts with various enzymes and proteins, influencing metabolic pathways and cellular processes .
類似化合物との比較
Isoniazid: A frontline anti-tuberculosis drug that is metabolized to isonicotinylglycine.
Isonicotinic acid: Another metabolite of isoniazid with similar structural features.
Acetylisoniazid: An intermediate in the metabolic pathway of isoniazid.
Uniqueness: this compound is unique due to its specific role as a metabolite of isoniazid and its involvement in the metabolic pathways of amino acids. Its distinct structure, bearing both an acyl and an amino acid moiety, allows it to participate in various biochemical reactions and interactions .
特性
IUPAC Name |
2-(pyridine-4-carbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-1-3-9-4-2-6/h1-4H,5H2,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCLSDCBERVTCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942194 | |
| Record name | N-(Pyridine-4-carbonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2015-20-5 | |
| Record name | Isonicotinylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2015-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isonicotinuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Pyridine-4-carbonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(pyridin-4-yl)formamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isonicotinylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041912 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is isonicotinylglycine formed in the body?
A: this compound is a major metabolite of isoniazid (INH). Following INH ingestion, it undergoes metabolism primarily in the liver. One of the metabolic pathways involves acetylation of INH to acetylisoniazid, followed by hydrolysis to isonicotinic acid. Isonicotinic acid then conjugates with glycine to form this compound. [, ]
Q2: Why is monitoring this compound levels in urine useful in tuberculosis treatment?
A: Measuring this compound, along with isonicotinic acid, in urine provides a sensitive method for monitoring INH ingestion. [] This is particularly important for ensuring patient compliance with INH therapy, which is crucial for effective tuberculosis treatment. [, ] Studies have demonstrated that reliably positive results can be obtained up to 24 hours after ingesting even small doses (100 mg) of INH. [, ]
Q3: Can the presence of this compound in urine be used to monitor compliance with other drugs?
A: Yes, due to its reliable detection and metabolic characteristics, isoniazid, and consequently the presence of its metabolites like this compound in urine, can be used as a marker to assess compliance with other medications. [, ] Research suggests its potential use in monitoring drugs taken daily, twice daily, or thrice daily. [] Studies have explored incorporating small, safe doses of isoniazid into formulations of other drugs like dapsone, thiacetazone, ethionamide, prothionamide, and oxprenolol to monitor patient adherence. []
Q4: Are there alternative methods to monitor INH ingestion besides measuring this compound levels?
A: While measuring urinary this compound is a well-established method, other techniques can be employed to monitor INH intake. One approach involves directly measuring INH and its metabolites, including acetylisoniazid, hydrazine, and acetylhydrazine, in urine using a more complex HPLC method involving derivatization and a gradient mobile phase system. [] This method offers a comprehensive view of INH metabolism but may be more resource-intensive. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



